molecular formula C10H7ClOS B1422232 6-Methyl-1-benzothiophene-3-carbonyl chloride CAS No. 1160248-90-7

6-Methyl-1-benzothiophene-3-carbonyl chloride

Cat. No.: B1422232
CAS No.: 1160248-90-7
M. Wt: 210.68 g/mol
InChI Key: OCMJJFRJVBNAMI-UHFFFAOYSA-N
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Description

6-Methyl-1-benzothiophene-3-carbonyl chloride is an organic compound with the molecular formula C10H7ClOS and a molecular weight of 210.68 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. This compound is primarily used in chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-benzothiophene-3-carbonyl chloride typically involves the chlorination of 6-Methyl-1-benzothiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Methyl-1-benzothiophene-3-carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    6-Methyl-1-benzothiophene-3-carboxylic acid: Formed through hydrolysis.

    6-Methyl-1-benzothiophene-3-methanol: Formed through reduction.

Scientific Research Applications

6-Methyl-1-benzothiophene-3-carbonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds for research purposes.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1-benzothiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-benzothiophene-2-carbonyl chloride
  • 6-Methyl-1-benzothiophene-4-carbonyl chloride
  • 6-Methyl-1-benzothiophene-5-carbonyl chloride

Uniqueness

6-Methyl-1-benzothiophene-3-carbonyl chloride is unique due to its specific position of the acyl chloride group on the benzothiophene ring. This positional isomerism can lead to different reactivity and properties compared to its analogs. The compound’s unique structure makes it valuable for synthesizing specific derivatives that may not be accessible through other isomers .

Properties

IUPAC Name

6-methyl-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMJJFRJVBNAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254030
Record name 6-Methylbenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160248-90-7
Record name 6-Methylbenzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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